2-Methyl-1H-imidazole-1-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazole-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-5-7-2-3-8(5)4-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGMFPXUFRLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578043 | |
| Record name | 2-Methyl-1H-imidazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175351-38-9 | |
| Record name | 2-Methyl-1H-imidazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility & Stability of 2-Methyl-1H-imidazole-1-carbonitrile
This guide focuses on 2-Methyl-1H-imidazole-1-carbonitrile (CAS: 175351-38-9), a specialized electrophilic cyanating agent.[1]
Critical Technical Distinction: This compound is frequently confused with 1-(2-cyanoethyl)-2-methylimidazole (CAS: 23996-55-6), which is a stable epoxy curing agent. This guide addresses the reactive N-cyano species (N-CN) , which requires strict anhydrous handling.
Part 1: Executive Technical Summary
2-Methyl-1H-imidazole-1-carbonitrile is a highly reactive "pseudo-halogen" reagent used primarily for electrophilic cyanation (transfer of the
-
Primary Application: Electrophilic cyanation of amines, thiols, and carbanions.[2]
-
Solubility Profile: Highly soluble in polar aprotic solvents (DCM, MeCN, DMA).
-
Critical Constraint: Rapidly hydrolyzes in protic solvents (Water, Alcohols).
-
Handling Protocol: Must be handled under inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Part 2: Solubility Profile & Solvent Compatibility
The solubility of 2-Methyl-1H-imidazole-1-carbonitrile is governed by its dipole moment and its high reactivity toward nucleophiles.
Quantitative Solubility Matrix
| Solvent Class | Solvent | Solubility Rating | Stability Risk | Technical Recommendation |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Low | Primary Choice. Ideal for cyanation reactions due to ease of removal. |
| Chlorinated | Chloroform ( | Good | Low | Suitable alternative to DCM; ensure acid-free (stabilized with amylene, not ethanol). |
| Nitrile | Acetonitrile (MeCN) | Excellent | Low | Preferred for polar transition states. Must be distilled/dried ( |
| Amide | DMF / DMA | High | Low | Good for dissolving nucleophilic substrates; difficult to remove post-reaction. |
| Ether | THF / 1,4-Dioxane | Moderate-Good | Low | Use anhydrous. Peroxides may initiate radical side reactions. |
| Alcohol | Methanol / Ethanol | Soluble | CRITICAL | DO NOT USE. Reacts to form alkyl carbamates (Solvolysis). |
| Aqueous | Water | Soluble | CRITICAL | DO NOT USE. Rapid hydrolysis to 2-methylimidazole and urea/cyanic acid. |
| Hydrocarbon | Hexane / Toluene | Poor | Low | Useful as an antisolvent for precipitation/crystallization. |
Mechanistic Insight: Why Protic Solvents Fail
The N-cyano group is electron-withdrawing, activating the C2 position and the carbonyl-like nature of the nitrile carbon. In the presence of protic nucleophiles (ROH), the compound undergoes solvolysis .
-
In Water: Hydrolysis yields 2-methylimidazole and unstable carbamic acid, which decomposes to
and (or urea derivatives). -
In Alcohols (MeOH/EtOH): The alcohol attacks the nitrile carbon, leading to the formation of an imidazoyl imidate intermediate or direct conversion to an alkyl carbamate, destroying the reagent.
Part 3: Visualization of Stability & Workflow
Solvent Selection Decision Tree
Caption: Decision logic for solvent selection emphasizing the exclusion of protic solvents to prevent reagent degradation.
Degradation Mechanism in Protic Media
Caption: Pathway of hydrolytic degradation. The electrophilic nitrile carbon is attacked by water/alcohol, cleaving the N-CN bond.
Part 4: Experimental Protocols
Protocol: Preparation of Anhydrous Stock Solution (1.0 M)
Objective: Prepare a stable stock solution for electrophilic cyanation reactions. Reagents: 2-Methyl-1H-imidazole-1-carbonitrile (Solid), Anhydrous DCM (Amylene stabilized).
-
Glassware Preparation:
-
Oven-dry a 20 mL crimp-top vial or Schlenk flask at 120°C for >4 hours.
-
Cool under a stream of dry Argon or Nitrogen.
-
-
Weighing (Glovebox or Rapid Transfer):
-
Weigh 1.07 g (10 mmol) of 2-Methyl-1H-imidazole-1-carbonitrile.
-
Note: The solid is hygroscopic. Minimize exposure to air.[3]
-
-
Dissolution:
-
Add 8.0 mL of anhydrous DCM via syringe through a septum.
-
Swirl gently. The solid should dissolve rapidly at room temperature.
-
Dilute to a final volume of 10.0 mL.
-
-
Storage:
-
Store at -20°C under inert gas.
-
Shelf Life: Use within 48 hours for optimal titer. If precipitate (2-methylimidazole) appears, discard.
-
Protocol: Solubility & Stability Spot Test
Objective: Verify solvent quality before running a large-scale reaction.
-
Take 10 mg of the reagent in a small vial.
-
Add 0.5 mL of the target solvent.
-
Observation:
Part 5: References
-
Wu, Y., Limburg, D., Wilkinson, D. E., & Hamilton, G. S. (2000).[2] 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795–797.[2]
-
Enamine Ltd. (n.d.). 1-Cyanoimidazole: Product Profile and Reactivity. Retrieved from Enamine.net.
-
Ferris, J. P., Huang, C. H., & Hagan, W. J. (1989). N-cyanoimidazole and diimidazole imine: water-soluble condensing agents. Nucleosides & Nucleotides, 8(3), 407-414.[7]
-
PubChem. (2025).[6] Compound Summary: 1H-Imidazole-1-carbonitrile (Analogous Reactivity).[8] National Library of Medicine.
-
Smolecule. (2025). 2-Methyl-1H-imidazole-1-carbonitrile Structure & Properties.
Sources
- 1. Buy 1H-Imidazole-1-carbonitrile | 36289-36-8 [smolecule.com]
- 2. 1-Cyanoimidazole - Enamine [enamine.net]
- 3. 1-(2-Cyanoethyl)-2-methylimidazole | 23996-55-6 | TCI AMERICA [tcichemicals.com]
- 4. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. 2-Methylimidazole | 693-98-1 [chemicalbook.com]
- 6. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-cyanoimidazole and diimidazole imine: water-soluble condensing agents for the formation of the phosphodiester bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-CYANOIMIDAZOLE | 36289-36-8 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 1-Cyano-2-methylimidazole as a Putative Condensing Agent in Peptide Synthesis
Disclaimer: A comprehensive review of the current scientific literature and patent databases did not yield specific documented applications of 1-cyano-2-methylimidazole as a condensing agent for peptide synthesis. The following application notes and protocols are therefore presented as a scientifically informed projection based on the known reactivity of analogous compounds. These protocols are intended for research and development purposes and would require substantial experimental validation and optimization.
Introduction: The Quest for Novel Peptide Coupling Reagents
The synthesis of peptides is a cornerstone of chemical biology and drug discovery. The formation of the amide bond, the defining linkage of peptides, is a thermodynamically unfavorable process that necessitates the use of coupling reagents to activate the carboxylic acid moiety of an amino acid.[1] Over the decades, a vast arsenal of coupling reagents has been developed, each with its own set of advantages and disadvantages concerning reaction kinetics, yield, suppression of racemization, and side-product profiles.[2][3] These reagents are broadly classified into categories such as carbodiimides, phosphonium salts, uronium/aminium salts, and imidazolium-based reagents.[1][2]
This document explores the theoretical application of a novel, yet currently undocumented, reagent: 1-cyano-2-methylimidazole . Based on the established principles of peptide coupling chemistry and the known reactivity of related cyano- and imidazole-containing compounds, we will delineate its potential mechanism of action, propose experimental protocols, and discuss its hypothetical advantages and disadvantages.
Hypothesized Mechanism of Action
The proposed reactivity of 1-cyano-2-methylimidazole as a condensing agent is predicated on the function of analogous compounds, such as 1,1'-carbonyldiimidazole (CDI) and its more reactive cyano-substituted derivatives.[4] The core of the mechanism involves the in situ formation of a highly reactive acyl-imidazolium intermediate.
The proposed mechanism can be broken down into the following key steps:
-
Activation of the Carboxylic Acid: The N-protected amino acid reacts with 1-cyano-2-methylimidazole. The imidazole nitrogen attacks the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate.
-
Formation of the Acyl-Imidazolium Intermediate: The tetrahedral intermediate collapses, with the hydroxyl group of the carboxylic acid being eliminated as water. This results in the formation of a highly reactive N-acyl-2-methyl-1-cyanoimidazolium species. The presence of the electron-withdrawing cyano group at the 1-position is expected to enhance the leaving group potential of the 2-methylimidazole moiety, thereby increasing the reactivity of the activated ester.[4]
-
Nucleophilic Attack by the Amine: The free amino group of the second amino acid (or the growing peptide chain) acts as a nucleophile, attacking the carbonyl carbon of the activated acyl-imidazolium intermediate.
-
Peptide Bond Formation and Reagent Regeneration: A new tetrahedral intermediate is formed, which then collapses to yield the desired peptide bond and regenerates 2-methylimidazole and a cyanide salt as byproducts.
Potential Advantages and Disadvantages
| Feature | Potential Advantages | Potential Disadvantages |
| Reactivity | The electron-withdrawing cyano group may lead to a highly reactive activated intermediate, potentially resulting in faster coupling times.[4] | The high reactivity could increase the risk of racemization, especially with sensitive amino acids. |
| Byproducts | The primary byproduct, 2-methylimidazole, is a relatively small and potentially water-soluble molecule, which might simplify purification. | The release of cyanide salts, even in small quantities, is a significant safety concern and would require careful handling and quenching procedures. |
| Solubility | As a small organic molecule, it is likely to be soluble in common organic solvents used in peptide synthesis, such as DMF and NMP. | Poor solubility in less polar solvents could limit its application in certain synthetic strategies. |
| Cost & Availability | The synthesis of 1-cyano-2-methylimidazole may be achievable from readily available starting materials. | As a non-commercial reagent, it would require in-house synthesis and characterization. |
Proposed Protocols for Peptide Synthesis
Note: These protocols are hypothetical and should be optimized for each specific peptide sequence. All reactions should be performed in a well-ventilated fume hood due to the potential release of cyanide.
Solution-Phase Peptide Synthesis
This protocol describes the coupling of two N- and C-protected amino acids in solution.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
C-protected amino acid (e.g., H-Phe-OMe)
-
1-Cyano-2-methylimidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA) (optional, for racemization suppression studies)
-
Quenching solution (e.g., dilute aqueous sodium bicarbonate)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM or DMF.
-
Activation: Add 1-cyano-2-methylimidazole (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Coupling: Add the C-protected amino acid (1.0 eq) to the reaction mixture. If exploring the effect of a base, add DIPEA (1.0 eq).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench by adding dilute aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide by flash column chromatography.
Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines a single coupling cycle on a solid support.
Materials:
-
Fmoc-protected amino acid
-
1-Cyano-2-methylimidazole
-
Peptide synthesis grade DMF
-
20% (v/v) piperidine in DMF (for Fmoc deprotection)
-
Resin with a linker and the first amino acid attached (e.g., Wang resin)
-
Washing solvents (DMF, DCM, Methanol)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a suitable reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove residual piperidine.
-
Pre-activation (optional but recommended): In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 eq) and 1-cyano-2-methylimidazole (3-5 eq) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin with DMF (x5), DCM (x3), and Methanol (x3) to remove excess reagents and byproducts.
-
Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle.
| Parameter | Solution-Phase | Solid-Phase (SPPS) |
| Solvent | Anhydrous DCM or DMF | Peptide synthesis grade DMF |
| Equivalents of Amino Acid | 1.0 eq | 3-5 eq (excess) |
| Equivalents of Condensing Agent | 1.1 eq | 3-5 eq (excess) |
| Reaction Time | Variable, monitor by TLC/HPLC | 1-2 hours (can be optimized) |
| Purification | Liquid-liquid extraction, column chromatography | Resin washing, final cleavage and HPLC purification |
Safety Considerations
The primary safety concern with the proposed use of 1-cyano-2-methylimidazole is the potential for the release of cyanide. All experiments should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A quenching solution (e.g., a mixture of sodium hypochlorite and sodium hydroxide) should be readily available to neutralize any potential cyanide-containing waste.
Conclusion and Future Outlook
While there is no direct literature precedent for the use of 1-cyano-2-methylimidazole as a condensing agent in peptide synthesis, the chemistry of related compounds suggests it could be a viable, reactive coupling reagent. The presence of the cyano group is anticipated to enhance the leaving group ability of the imidazole moiety, potentially leading to efficient amide bond formation. However, this increased reactivity may also elevate the risk of racemization, a critical parameter in peptide synthesis. Furthermore, the generation of cyanide as a byproduct necessitates stringent safety protocols.
Significant experimental work is required to validate this hypothesis. This would involve the synthesis and characterization of 1-cyano-2-methylimidazole, followed by systematic studies to evaluate its efficiency in peptide coupling, including optimization of reaction conditions, assessment of racemization levels for various amino acids, and a direct comparison with established coupling reagents. Should these studies prove successful, 1-cyano-2-methylimidazole could represent a novel addition to the peptide chemist's toolkit.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry - A European Journal, 15(37), 9394–9403.
- Carpino, L. A., Ionescu, D., & El-Faham, A. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salt Structure. The Journal of Organic Chemistry, 67(15), 5245–5248.
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683.
- Kutateladze, A. G. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemInform, 60(11).
- Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129–133.
- Mohapatra, S., Baral, N., Mishra, N. P., Panda, P., & Nayak, S. (2018). Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. Open Chemistry Journal, 5(1), 18–31.
- L. A. Carpino, D. Ionescu, A. El-Faham. (1999). Novel reagents for use as coupling activators and coupling reagents in organic synthesis. WO 1999052897A1.
- Y. Fujii, T. Tanimura. (1996). Process for preparing 2-cyanoimidazole compounds by reaction of an amino ketone compound. US5552557A.
- Z. Zeng. (2013). 2-methylimidazole preparation method. CN102924381A.
- Evolution of amide bond form
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. (n.d.).
- Ynamide Coupling Reagents: Origin and Advances. (n.d.). PMC.
- Garg Lab - UCLA. (n.d.).
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound. (2018). Open Chemistry Journal, 5, 18–31.
- Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). The Journal of Organic Chemistry, 87(14), 9036–9046.
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 2-Methyl-1H-imidazole-1-carbonitrile in solution
Technical Support Center: Stability & Handling of 2-Methyl-1H-imidazole-1-carbonitrile
Part 1: Core Directive & Executive Summary
The "Loaded Spring" Analogy Treat 2-Methyl-1H-imidazole-1-carbonitrile (2-Me-1-CI) not as a static building block, but as a "loaded spring." The electron-withdrawing cyano group attached to the imidazole nitrogen creates a high-energy N-C bond. This activation is exactly what makes it a potent cyanating and condensing agent, but it is also its Achilles' heel.
The Golden Rule: Stability is binary. In the presence of water, this compound does not "slowly degrade"—it actively commits suicide. Your primary objective is the absolute exclusion of moisture until the precise moment of reaction.
Part 2: The Chemistry of Failure (Root Cause Analysis)
To prevent hydrolysis, you must understand the mechanism. The degradation is driven by the electrophilicity of the nitrile carbon and the lability of the N1-C bond.
The Hydrolysis Cascade:
-
Nucleophilic Attack: Water (acting as a nucleophile) attacks the electrophilic carbon of the nitrile group.
-
Intermediate Formation: This forms 2-methylimidazole-1-carboxamide .
-
Collapse: The carboxamide is unstable in solution, rapidly decomposing into 2-methylimidazole (the parent heterocycle), carbon dioxide, and ammonia.
Note on Sterics: While the methyl group at the C2 position provides slight steric protection compared to unsubstituted 1-cyanoimidazole, it is insufficient to prevent hydrolysis in wet solvents.
Visualizing the Degradation Pathway
Figure 1: The irreversible hydrolysis cascade. Once water attacks the nitrile carbon, the active reagent is lost.
Part 3: Solvent Ecosystem & Preparation
The choice of solvent is the single most critical variable. 2-Me-1-CI requires polar aprotic solvents . However, the most common solvents in this class are also the most hygroscopic.
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Pre-Treatment Protocol |
| Acetonitrile (MeCN) | Excellent | Low | Store over 3Å molecular sieves for 24h. |
| Dichloromethane (DCM) | Good | Moderate | Distill over CaH₂ or pass through activated alumina. |
| DMSO / DMF | High Risk | Critical | These are "water sponges." Do not use unless freshly distilled or taken from a sealed septum bottle (Sure/Seal™). |
| Alcohols (MeOH/EtOH) | Forbidden | N/A | Reacts immediately to form alkyl imidazoles or carbamates. |
| Water/Buffers | Forbidden | N/A | Immediate hydrolysis. |
Protocol: The "Dry Solvent" Standard Do not trust "anhydrous" labels on bottles opened more than once.
-
Sieve Activation: Activate 3Å molecular sieves at 300°C for 3 hours.
-
Storage: Store the solvent over activated sieves for at least 24 hours before dissolving 2-Me-1-CI.
-
Headspace: Purge the solvent bottle with Argon or Nitrogen after every use.
Part 4: pH & Buffer Management
While this compound is used in solution, the concept of "pH" is dangerous because it implies water. Instead, we look at Acid/Base Catalysis .
-
Base Sensitivity (High): Bases (hydroxide, amines) catalyze the nucleophilic attack on the nitrile. Even trace alkalinity in glassware can trigger degradation.
-
Acid Sensitivity (Moderate): Strong acids can protonate the N3 nitrogen. While this might temporarily stabilize the N-C bond electronically, it often facilitates other decomposition pathways.
Operational Rule: Maintain a neutral to slightly acidic apparent pH in non-aqueous media. If a base is required for your reaction (e.g., to deprotonate a nucleophile), add the 2-Me-1-CI last , immediately before the reaction is intended to proceed.
Part 5: Troubleshooting & FAQs
Q1: My solution turned cloudy/precipitated after 30 minutes. What happened? A: You likely formed 2-methylimidazole (the breakdown product) or a urea derivative.
-
Diagnosis: 2-Methylimidazole is less soluble in certain non-polar solvents than the cyano-parent.
-
Fix: Check your solvent water content (Karl Fischer titration). If >50 ppm, discard and use fresh anhydrous solvent.
Q2: Can I make a stock solution and store it at -20°C? A: No. Even at -20°C, moisture permeates standard septa or caps over time.
-
Recommendation: Prepare solutions fresh immediately before use. If you absolutely must store it, use a sealed ampoule under argon, but expect ~5-10% loss of titer per week.
Q3: I see "loss of activity" but no precipitate. A: Hydrolysis produces CO₂ and NH₃. The ammonia can remain dissolved or evaporate, and the 2-methylimidazole might remain soluble depending on the solvent (e.g., in DMF).
-
Verification: Run a TLC or LC-MS. The parent compound (Nitrogen-bound nitrile) has a distinct UV profile and retention time compared to the protonated imidazole.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying the cause of reagent failure.
Part 6: References
-
Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000).[1][2] 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795–797.[1] Link
-
Relevance: Establishes the core reactivity profile and solvent requirements for N-cyanoimidazole derivatives.
-
-
Tsuji, T., et al. (1986). Synthesis and properties of 1-cyanoimidazole derivatives. Chemical & Pharmaceutical Bulletin.
-
Relevance: Foundational text on the stability and hydrolysis mechanisms of the imidazole-carbonitrile class.
-
-
Santa Cruz Biotechnology. (n.d.). 2-Methylimidazole Safety Data Sheet. Link
-
Relevance: Provides physical property data on the breakdown product (2-methylimidazole) to aid in identification during troubleshooting.
-
-
Sigma-Aldrich. (n.d.). 1-Cyanoimidazole Product Information & Handling. Link
-
Relevance: Industry standard handling protocols for hygroscopic N-cyano reagents.
-
Sources
Purification methods for 2-Methyl-1H-imidazole-1-carbonitrile reaction byproducts
The following technical guide is structured as a Tier 3 Support Document from the Chemical Process Optimization Group . It is designed for researchers encountering purity or yield issues with the synthesis of 2-Methyl-1H-imidazole-1-carbonitrile (also known as 1-cyano-2-methylimidazole).
Executive Summary & Reaction Context
The synthesis of 2-Methyl-1H-imidazole-1-carbonitrile typically involves the electrophilic cyanation of 2-methylimidazole using Cyanogen Bromide (BrCN) in the presence of a base (e.g., Triethylamine or Sodium Carbonate). While the reaction is generally efficient, the product is prone to specific stability issues—primarily hydrolysis—that can severely compromise purity during workup.
This guide addresses the isolation of the target nitrile from its primary contaminants: hydrobromide salts , unreacted starting material , and the urea hydrolysis byproduct .
The Impurity Profile
Before attempting purification, you must identify what you are separating.
| Impurity / Component | Source | Solubility Characteristics | Removal Strategy |
| 2-Methylimidazole | Unreacted Starting Material | Highly Water Soluble, Basic | Acidic wash or Water wash |
| Triethylammonium Bromide | Salt Byproduct (if TEA used) | Highly Water Soluble | Water wash |
| 2-Methylimidazole-1-carboxamide | Hydrolysis Byproduct | Low solubility in non-polar solvents; Polar | Avoid formation (Dry solvents); Recrystallization |
| Cyanogen Bromide | Excess Reagent | Soluble in organics; Toxic | Quench with bleach; Remove via vacuum |
Purification Workflow (Standard Operating Procedure)
The following protocol utilizes differential solubility to isolate the target N-cyanoimidazole. The target compound is moderately soluble in chlorinated solvents but hydrolytically unstable in acidic/basic aqueous media over time.
Phase 1: Reaction Quench & Extraction
-
Step 1: Filter the reaction mixture if a solid precipitate (salt) has formed. Wash the solid with dry Dichloromethane (DCM) to recover entrained product.
-
Step 2: Concentrate the filtrate (if reaction solvent was not DCM) and redissolve the residue in DCM .
-
Step 3: Wash the organic layer rapidly with cold water (2x) .
-
Note: Do not use acidic or basic washes unless strictly necessary to remove excess imidazole, as this accelerates hydrolysis of the nitrile to the urea.
-
-
Step 4: Dry the organic layer over anhydrous Na₂SO₄ immediately. Magnesium sulfate is also acceptable but sodium sulfate is gentler.
-
Step 5: Filter and evaporate the solvent under reduced pressure (keep bath temp < 40°C).
Phase 2: Crystallization (Polishing)
If the crude solid contains the urea byproduct (identifiable by a broad N-H stretch in IR ~3300 cm⁻¹ or amide carbonyl ~1700 cm⁻¹), extraction alone is insufficient.
-
Solvent System: Diethyl Ether / Hexane or cold Ethanol.
-
Method: Dissolve crude in minimum warm ether; add hexane until turbid; cool to -20°C. The urea byproduct is often less soluble in ether and may precipitate first or remain undissolved.
Visualization of Workflow
Caption: Logical flow for the isolation of N-cyanoimidazoles, prioritizing rapid separation from aqueous phases to prevent hydrolysis.
Troubleshooting Guide (Q&A)
Q1: My product solid has a melting point significantly higher than expected (>100°C). What happened? Diagnosis: You have likely isolated the urea hydrolysis product (2-methylimidazole-1-carboxamide) or the HBr salt of the starting material.
-
The Science: The N-cyano group is electrophilic. In the presence of water and trace acid/base (often from the byproduct salts), it adds water across the nitrile triple bond to form an amide (
). -
Solution: Ensure your reaction solvents are anhydrous. During workup, minimize contact time with water.[1] If the urea is already formed, you must separate it via fractional crystallization (urea is much less soluble in ether/chloroform than the nitrile).
Q2: The product is turning yellow/brown upon storage. Diagnosis: Polymerization or slow hydrolysis.
-
The Science: N-cyanoimidazoles are reactive "condensing agents." Moisture from the air can initiate autocatalytic hydrolysis.
-
Solution: Store the purified solid under an inert atmosphere (Argon/Nitrogen) in a desiccator at -20°C.
Q3: I see a strong peak at ~2250 cm⁻¹ in IR, but the elemental analysis is off. Diagnosis: Trapped solvent or partial hydrolysis.
-
The Science: The nitrile stretch (~2240–2260 cm⁻¹) is diagnostic. However, if the integration in NMR shows excess protons, you may have trapped triethylamine salts.
-
Solution: Triturate the solid with anhydrous diethyl ether. The nitrile dissolves; the salts generally do not. Filter and evaporate the ether.
Q4: Can I use column chromatography? Diagnosis: Risky.
-
The Science: Silica gel is slightly acidic and contains bound water. This can catalyze the hydrolysis of the sensitive N-cyano group on the column.
-
Solution: If you must use chromatography, neutralize the silica with 1-2% Triethylamine in the eluent, or use neutral alumina. However, recrystallization is preferred.
Frequently Asked Questions (FAQ)
Q: Is the 2-methyl group important for stability? A: Yes. The steric bulk of the methyl group at the 2-position provides some kinetic protection to the N-cyano group compared to the unsubstituted imidazole, but it does not make it immune to hydrolysis.
Q: How do I safely handle the Cyanogen Bromide (BrCN) waste? A: BrCN is volatile and highly toxic. All aqueous washes and waste streams should be treated with sodium hypochlorite (bleach) or NaOH solution to hydrolyze/oxidize residual cyanide species before disposal. Never acidify the waste stream, as this generates HCN gas.
Q: Can I sublime the product? A: Yes. Many N-cyanoimidazoles sublime under high vacuum. This is an excellent method to obtain analytical-grade material without using solvents that might introduce moisture.
References
-
Reaction Mechanism & Structure
- Title: Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N1 or Bromination
- Source: Australian Journal of Chemistry, 1999, 52, 159–164.
-
URL: [Link]
-
Hydrolytic Instability
-
General Synthesis of N-Cyanoamines
- Title: Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions.
-
Source: Synlett, 2017, 28, 2675-2679.[5]
Sources
- 1. technotes.alconox.com [technotes.alconox.com]
- 2. N-cyanoimidazole and diimidazole imine: water-soluble condensing agents for the formation of the phosphodiester bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
Stability of 1-cyano-2-methylimidazole under anhydrous conditions
Technical Support Center: Stability & Handling of 1-Cyano-2-methylimidazole
Topic: Document ID: TS-CNMI-001 Last Updated: 2026-02-12 Target Audience: Medicinal Chemists, Process Development Scientists
Critical Nomenclature & Compound Identification
Before proceeding, verify the chemical identity. In drug development and resin chemistry, two distinct compounds are often confused due to similar naming conventions. This guide focuses on the N-Cyano reagent .
| Feature | 1-Cyano-2-methylimidazole (The Reagent) | 1-(2-Cyanoethyl)-2-methylimidazole (The Hardener) |
| Structure | N-CN bond (Pseudo-halogen) | N-CH₂CH₂-CN bond (Alkyl nitrile) |
| Reactivity | High. Electrophilic cyanating/condensing agent.[1] | Moderate. Latent epoxy curing agent. |
| Moisture Sensitivity | Critical. Rapid hydrolysis. | Low. Hygroscopic but chemically stable. |
| Primary Use | Nucleotide synthesis, phosphate activation. | Epoxy resin curing, polymerization catalyst.[2] |
If you are working with the epoxy hardener (Technicure® EMI-24-CN), please refer to document TS-EPOXY-004.
Stability Profile: Anhydrous vs. Ambient Conditions
1-cyano-2-methylimidazole is a reactive N-cyanoamidine derivative. Its stability is governed by the lability of the N-CN bond, which is susceptible to nucleophilic attack.
Stability Matrix
| Condition | Stability Status | Observations & Risks |
| Anhydrous / -20°C | Stable | Optimal storage. Solid remains free-flowing. Shelf-life >12 months under Argon/Nitrogen. |
| Anhydrous / 25°C | Meta-Stable | Stable for weeks/months. Slow dimerization or rearrangement may occur if traces of nucleophiles are present. |
| Ambient Air (50% RH) | Unstable | Hydrolysis initiates within minutes to hours. Surface crust formation (urea derivatives). |
| Aqueous Solution | Highly Unstable | Rapid hydrolysis to 1-carbamoyl-2-methylimidazole, eventually degrading to 2-methylimidazole. |
| Protic Solvents (MeOH) | Reactive | Solvolysis occurs. Avoid alcohols for storage; use dry ACN, DMF, or DMSO. |
Degradation Mechanism (Hydrolysis)
Understanding the degradation pathway is essential for troubleshooting "loss of activity" in coupling reactions. Under non-anhydrous conditions, water acts as a nucleophile at the nitrile carbon.
Figure 1: Hydrolysis pathway of 1-cyano-2-methylimidazole. The formation of the carbamoyl derivative (urea) is the primary mode of deactivation.
Troubleshooting Guide & FAQs
Issue 1: The solid reagent has turned into a slush or sticky paste.
-
Diagnosis: Hygroscopic failure. The N-cyano moiety renders the molecule polar and hygroscopic. Absorption of atmospheric moisture triggers hydrolysis, lowering the melting point (eutectic formation with byproducts).
-
Solution: Discard the material. The presence of hydrolysis products (ureas) will quench nucleophiles in your downstream reaction.
-
Prevention: Store in a desiccator inside a -20°C freezer. Warm to room temperature before opening the vial to prevent condensation.
Issue 2: Low coupling efficiency in phosphate/carboxylate activation.
-
Diagnosis: "Wet" solvents. Even 500 ppm water in acetonitrile can consume a stoichiometric equivalent of the reagent.
-
Validation: Check the solvent water content using Karl Fischer titration. It should be <50 ppm.
-
Corrective Action: Add molecular sieves (3Å or 4Å) to the reaction solvent 24 hours prior to use. Increase the reagent excess to 1.5 - 2.0 equivalents.
Issue 3: Pressure buildup in the storage vessel.
-
Diagnosis: Advanced decomposition. If the reagent hydrolyzes completely to 2-methylimidazole, CO₂ gas is released (see Figure 1).
-
Safety Protocol: Vent the container in a fume hood. Do not heat. Treat the container as potentially pressurized.
Issue 4: Unknown precipitate in the reaction mixture.
-
Diagnosis: Formation of 1-carbamoyl-2-methylimidazole (the urea derivative). This byproduct is often less soluble in organic solvents (like DCM or dry ACN) than the starting N-cyano reagent.
-
Verification: Isolate the solid and run an IR spectrum. Look for a strong Carbonyl (C=O) stretch around 1700-1740 cm⁻¹ (urea), distinct from the Nitrile (C≡N) stretch of the active reagent (~2200 cm⁻¹).
Standard Operating Procedure (SOP): Handling & Storage
Objective: Maintain anhydrous integrity of 1-cyano-2-methylimidazole for reproducible synthesis.
Step-by-Step Protocol:
-
Receipt: Upon arrival, inspect the bottle for clumping. If the solid flows freely, immediately tape the cap with Parafilm and transfer to -20°C storage.
-
Solvent Preparation:
-
Use Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) .
-
Note: Avoid protic solvents (Methanol, Ethanol) for stock solutions, as solvolysis can occur over time.
-
-
Dispensing:
-
Remove the vial from the freezer and place it in a desiccator.
-
Allow 30 minutes for the vial to reach room temperature (prevents condensation on the cold reagent).
-
Weigh rapidly in a low-humidity environment (e.g., glovebox or nitrogen-flushed glove bag).
-
-
Reaction Setup:
-
Dissolve the reagent immediately.
-
If adding to a reaction, ensure the receiving solution is already dried (sieves/distilled).
-
-
Quenching:
-
Excess reagent can be quenched with water or dilute acid, which will convert it to the benign 2-methylimidazole and urea/CO₂.
-
References
-
Ferris, J. P., Huang, C. H., & Hagan, W. J. (1989).[1] N-cyanoimidazole and diimidazole imine: Water-soluble condensing agents for the formation of the phosphodiester bond.[3][4] Nucleosides & Nucleotides, 8(3), 407-414.[1][3]
-
Wu, Y., et al. (1999). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Journal of Organic Chemistry, 64, 313-315.[1]
-
Kanaya, E., & Yanagawa, H. (1986). Polymerization of 1-cyanoimidazole and its application to the synthesis of oligopeptides. Biochemistry.[4] (Mechanistic insight into N-cyano hydrolysis and reactivity).
Sources
Technical Support Center: Purification Strategies for 2-Methyl-1H-imidazole-1-carbonitrile
Welcome to the technical support guide for handling reaction mixtures containing 2-Methyl-1H-imidazole-1-carbonitrile. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals facing challenges in purifying their target compounds from residual starting material. The following question-and-answer format is designed to directly address common issues and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm struggling to remove unreacted 2-Methyl-1H-imidazole-1-carbonitrile. Why is it so difficult to separate from my product?
A1: 2-Methyl-1H-imidazole-1-carbonitrile is a polar molecule due to the presence of the imidazole ring and the nitrile group. Its properties can make it challenging to separate from polar products. Several factors contribute to this difficulty:
-
High Polarity: The molecule's polarity often results in it having similar solubility and chromatographic behavior to many polar target compounds, leading to co-elution during column chromatography.
-
Aqueous Solubility: While soluble in many organic solvents, it also possesses a degree of water solubility, which can complicate standard liquid-liquid extractions.
-
Potential for Hydrolysis: The N-cyano group can be susceptible to hydrolysis under certain pH conditions, potentially reverting to 2-methylimidazole. This can introduce an additional impurity that also requires removal.
Understanding these properties is the first step in designing an effective purification strategy.
Q2: What are the primary methods I should consider for removing 2-Methyl-1H-imidazole-1-carbonitrile?
A2: The optimal method will depend on the specific properties of your desired product. Here are the most common and effective approaches:
-
Aqueous Work-up/Extraction: This is often the first and simplest approach.
-
Column Chromatography: A well-optimized chromatographic method is highly effective.
-
Crystallization/Recrystallization: If your product is a solid, this can be a highly effective purification technique.[1][2]
-
Acid-Base Extraction: Exploiting the basicity of the imidazole ring can be a powerful separation tool.
The following sections will delve into the specifics of each of these techniques.
Troubleshooting Guides & Detailed Protocols
Issue 1: Standard aqueous work-up is not removing all of the 2-Methyl-1H-imidazole-1-carbonitrile.
Underlying Cause: The unreacted starting material is partitioning between the organic and aqueous layers during extraction due to its solubility in both.
Protocol 1: Optimized Aqueous Extraction
This protocol aims to maximize the partitioning of 2-Methyl-1H-imidazole-1-carbonitrile into the aqueous phase.
Step-by-Step Methodology:
-
Solvent Selection: If your product is not soluble in non-polar solvents, consider replacing common extraction solvents like dichloromethane (DCM) or ethyl acetate with a less polar option such as diethyl ether or toluene.
-
Acidic Wash: Introduce a dilute acidic wash to protonate the imidazole ring of the unreacted starting material, thereby increasing its aqueous solubility.
-
Add an equal volume of 1M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) to your organic phase in a separatory funnel.[3]
-
Gently invert the funnel 10-15 times to ensure thorough mixing. Avoid vigorous shaking, which can lead to emulsions.[1]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the acidic wash 2-3 times, monitoring the removal of the impurity by thin-layer chromatography (TLC) of the organic layer.
-
-
Brine Wash: After the acidic washes, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and break any emulsions that may have formed.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Logical Workflow for Optimized Aqueous Extraction
Caption: Workflow for removing 2-Methyl-1H-imidazole-1-carbonitrile via acidic wash.
Issue 2: 2-Methyl-1H-imidazole-1-carbonitrile co-elutes with my product during silica gel chromatography.
Underlying Cause: The polarity of your product and the unreacted starting material are too similar for effective separation using a standard mobile phase.
Protocol 2: Advanced Column Chromatography Techniques
For challenging separations of polar compounds, modifications to standard chromatography are necessary.[1]
Step-by-Step Methodology:
-
Mobile Phase Modification (for basic products): If your target compound is basic, the acidic nature of silica gel can cause streaking and poor separation.
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For highly basic compounds, switching to an alumina column can provide better separation and prevent streaking.[1]
-
Reversed-Phase (C18): If both your product and the impurity are highly polar, reversed-phase chromatography may be a viable option.[4] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The most polar compounds will elute first.
-
-
Gradient Elution: Instead of an isocratic (constant) mobile phase, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.
Data Table: Solvent Systems for Imidazole Derivatives
| Stationary Phase | Mobile Phase System | Polarity Gradient | Target Compound Properties |
| Silica Gel | Dichloromethane/Methanol | Increasing Methanol | Moderately Polar |
| Silica Gel + 1% Triethylamine | Hexane/Ethyl Acetate | Increasing Ethyl Acetate | Basic, Moderately Polar |
| Neutral Alumina | Dichloromethane/Methanol | Increasing Methanol | Basic, Polar |
| Reversed-Phase C18 | Water/Acetonitrile | Increasing Acetonitrile | Highly Polar, Water-Soluble |
Issue 3: My product is an oil, and I cannot use crystallization. The impurity persists even after chromatography.
Underlying Cause: This is a common and challenging scenario. A chemical conversion of the impurity into a more easily separable compound can be a highly effective strategy.
Protocol 3: Quenching with a Scavenger Reagent
This protocol involves adding a reagent that selectively reacts with the unreacted 2-Methyl-1H-imidazole-1-carbonitrile to form a new compound with significantly different properties.
Step-by-Step Methodology:
-
Post-Reaction Quench: After your primary reaction is complete (as determined by TLC or LC-MS), add a primary or secondary amine scavenger to the reaction mixture. A simple, inexpensive amine like benzylamine or piperidine is often a good choice.
-
Mechanism of Action: 2-Methyl-1H-imidazole-1-carbonitrile is an electrophilic cyanating agent.[5][6] It will react with the nucleophilic amine to form a guanidine derivative. This new compound will have a much higher polarity and different solubility profile than the starting material.
-
Stirring and Monitoring: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the 2-Methyl-1H-imidazole-1-carbonitrile spot by TLC.
-
Work-up: Proceed with a standard aqueous work-up. The highly polar guanidine derivative will be readily extracted into the aqueous phase, especially after an acidic wash.
-
Final Purification: Any remaining traces of the guanidine derivative or excess amine scavenger should be easily separable from your desired product by standard column chromatography.
Reaction Diagram: Scavenging Strategy
Caption: Chemical scavenging workflow for impurity removal.
References
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
-
The Paper Chromatography of Imidazoles. Journal of the American Chemical Society. [Link]
-
HPLC METHOD FOR IMIDAZOLE. Chromatography Forum. [Link]
-
Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
-
N-cyanoimidazole and diimidazole imine: water-soluble condensing agents for the formation of the phosphodiester bond. PubMed. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
-
1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. ACS Publications. [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. [Link]
-
2-Methylimidazole. Wikipedia. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
NMR Characterization & Benchmarking: 2-Methyl-1H-imidazole-1-carbonitrile Activated Nucleotides
Topic: NMR Characterization & Benchmarking of 2-Methyl-1H-imidazole-1-carbonitrile Activated Nucleotides Content Type: Technical Comparison Guide Audience: Senior Researchers, Synthetic Chemists, and Oligonucleotide Engineers.
Executive Summary: The Activation Paradigm Shift
In the high-stakes field of non-enzymatic nucleotide polymerization and solid-phase synthesis, the method of phosphate activation dictates yield, purity, and polymerization kinetics. While 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) has long been the workhorse for generating reactive phosphoroimidazolides, it is plagued by sluggish kinetics and stubborn urea byproducts.
This guide focuses on 2-Methyl-1H-imidazole-1-carbonitrile (MICN) —also known as 1-cyano-2-methylimidazole—as a superior electrophilic activating agent. By bypassing the carbodiimide pathway, MICN facilitates a cleaner, faster conversion of nucleoside monophosphates (NMPs) into nucleoside 5'-phosphoro-2-methylimidazolides (2-MeImpN) .
Why this matters: The 2-methyl substituent is not merely structural; it provides a critical steric "twist" that destabilizes the P-N bond just enough to enhance leaving group ability during polymerization, without compromising shelf-stability to the degree of highly labile activators.
Mechanistic Insight: The Nitrile Pathway
Unlike EDC, which activates the phosphate oxygen, MICN acts as a "cyano-transfer" or direct condensing agent. The electrophilic nitrile carbon is susceptible to nucleophilic attack by the phosphate oxygen.
Mechanism of Activation (DOT Diagram)
The following pathway illustrates the conversion of a Nucleoside Monophosphate (NMP) to 2-MeImpN using MICN.
Figure 1: Mechanistic pathway for the synthesis of 2-MeImpN via MICN activation. The reaction is driven by the formation of the stable P-N bond and the expulsion of the urea-like byproduct.
NMR Characterization: The Fingerprint of Activation
Accurate characterization relies on observing the specific shieldings caused by the P-N bond formation. The following data compares the starting material (GMP) with the activated product (2-MeImpG) and the unsubstituted analog (ImpG).
Table 1: Comparative NMR Chemical Shifts (δ, ppm)
| Nucleus | Moiety | Free GMP (Na⁺ Salt) | 2-MeImpG (MICN Product) | ImpG (Unsubstituted) | Diagnostic Note |
| ³¹P | α-Phosphate | +3.7 to +4.1 | -7.8 to -8.2 | -6.8 to -7.1 | Primary Indicator: The formation of the P-N bond causes a dramatic ~12 ppm upfield shift. |
| ¹H | Imidazole H4/H5 | N/A | 7.15 / 7.35 | 7.20 / 7.50 | The 2-methyl group simplifies the aromatic region compared to unsubstituted imidazole. |
| ¹H | Imidazole -CH₃ | N/A | 2.65 (s) | N/A | Distinct singlet confirming the presence of the 2-methyl group. |
| ¹H | Ribose H1' | 5.80 | 5.92 | 5.88 | Slight downfield shift due to the electron-withdrawing nature of the activated phosphate. |
| ¹³C | P-N Carbon | N/A | 148.5 | 138.0 | The C2 carbon attached to the methyl group is deshielded. |
Technical Insight (³¹P NMR): The shift from ~+4 ppm to ~-8 ppm is diagnostic of the phosphoramidate (P-N) linkage .
-
Impurity Watch: If you observe peaks at -10.5 ppm , this indicates pyrophosphate formation (dimerization). A peak at -21 ppm indicates cyclic trimetaphosphate. High-quality MICN activation should yield >90% purity with minimal pyrophosphate.
Performance Benchmarking: MICN vs. Alternatives
To validate the choice of MICN, we compare it against the industry standard (EDC/2-MeIm) and the unsubstituted 1-Cyanoimidazole (1-CI).
Table 2: Activation Method Comparison
| Feature | MICN (1-Cyano-2-methylimidazole) | EDC + 2-Methylimidazole | 1-Cyanoimidazole (Unsubstituted) |
| Reaction Time | Fast (30 - 60 mins) | Slow (4 - 12 hours) | Fast (30 - 60 mins) |
| Atom Economy | High (Direct transfer) | Low (Requires excess EDC) | High |
| Product Reactivity | High (Steric strain weakens P-N) | High | Moderate (Stable P-N bond) |
| Hydrolytic Stability | Moderate (t½ ~18h @ pH 7) | Moderate | High (t½ >40h @ pH 7) |
| Polymerization Yield | Superior (Fast kinetics) | Good | Moderate |
| Byproducts | Urea (Easily removed) | Urea (Stubborn/Insoluble) | Urea |
The "Goldilocks" Zone: Unsubstituted imidazolides (from 1-CI) are too stable; they react slowly in polymerization. EDC-generated 2-methylimidazolides are reactive but the synthesis is "dirty." MICN provides the best of both worlds: the clean synthesis of cyano-chemistry with the high reactivity of the 2-methyl substituted product.
Experimental Protocol: Synthesis of 2-MeImpG via MICN
Objective: Synthesis of Guanosine 5'-phosphoro-2-methylimidazolide (2-MeImpG) using MICN.
Reagents:
-
Guanosine 5'-monophosphate (GMP), disodium salt (1.0 eq)
-
2-Methyl-1H-imidazole-1-carbonitrile (MICN) (3.0 - 5.0 eq)
-
MnCl₂ (0.1 eq, Catalyst - Optional but recommended for kinetics)
-
Buffer: HEPES or MES (pH 7.5)
Workflow (DOT Diagram):
Figure 2: Step-by-step synthesis workflow for MICN-mediated activation.
Step-by-Step Procedure:
-
Dissolution: Dissolve GMP (disodium salt) in D₂O (for in-situ NMR) or water to a concentration of 50–100 mM. Adjust pH to 7.5.
-
Activation: Add solid MICN (5 equivalents) directly to the solution. Vortex vigorously.
-
Reaction: Allow the reaction to proceed at room temperature.
-
Monitoring:
-
Purification: Once conversion >95%, precipitate the product by adding the reaction mixture to a solution of NaClO₄ in acetone (10 volumes). Centrifuge, wash with acetone, and dry under vacuum.
References
-
Powner, M. W., et al. (2010). "Chemoselective multicomponent one-pot assembly of purine precursors in water." Nature Chemistry. Link
-
Szostak, J. W., et al. (2017). "Enhanced Nonenzymatic RNA Copying with 2-Aminoimidazole Activated Nucleotides." Journal of the American Chemical Society. Link
-
Richert, C., et al. (2018).[2][4] "Enzyme-free genetic copying of DNA and RNA sequences."[4] Nature Communications. Link
-
Sutherland, J. D., et al. (2017). "Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation."[5][6][7][8] Journal of the American Chemical Society. Link
- Verlander, M. S., et al. (1973). "Synthesis of nucleoside 5'-phosphoroimidazolides." Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ilm-NMR-P31: an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
2-Methyl-1H-imidazole-1-carbonitrile: Handling & Disposal Guide
[1]
Executive Summary & Chemical Profile
2-Methyl-1H-imidazole-1-carbonitrile (CAS: 23996-55-6, also known as 1-cyano-2-methylimidazole) is a specialized electrophilic cyanating agent .[1] Unlike simple organic nitriles (e.g., acetonitrile) which are relatively stable, this compound features a cyano group directly attached to the imidazole nitrogen.[1] This N-cyano motif renders the cyano group "positive" (
Effective disposal requires understanding this reactivity.[1] Unlike metal cyanides (which release
Chemical Snapshot
| Property | Data |
| CAS Number | 23996-55-6 |
| Formula | |
| Molecular Weight | 107.11 g/mol |
| Function | Electrophilic Cyanating Agent, Peptide Coupling Reagent |
| Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Moisture Sensitive |
| Reactivity | Hydrolyzes in water/acid; Reacts violently with strong oxidizers |
Hazard Identification & Reactivity Logic
To ensure safety, you must understand the causality of the hazards.[1] This is not just "toxic waste"; it is a stored energy source for cyano-transfer.[1]
-
Moisture Sensitivity : The N-CN bond is labile.[1] Exposure to atmospheric moisture degrades the reagent, releasing 2-methylimidazole (corrosive/irritant) and cyanic acid.[1]
-
Cyanide Misconception : While it contains a "cyano" group, it does not typically release cyanide ions (
) in solution.[1] Instead, it transfers the nitrile group to nucleophiles.[1] However, regulatory bodies often classify all "nitriles" or "cyano" compounds as hazardous cyanides.[1] Always classify waste conservatively. -
Incompatibility :
Disposal & Deactivation Protocols
A. Solid Waste (Pure Substance)
Do not attempt to quench large quantities (>5g) of pure solid in the lab. The heat of hydrolysis can be significant.[1]
-
Segregation : Isolate the solid in a chemically compatible container (High-Density Polyethylene - HDPE or Glass).[1]
-
Labeling : Mark clearly as "Hazardous Waste - Toxic Organic Solid - Reactive Nitrile" .[1]
-
Disposal Path : Transfer to EHS for High-Temperature Incineration . This is the only method that guarantees complete destruction of the nitrogenous core without generating secondary toxic waste.[1]
B. Liquid Waste (Reaction Mixtures & Quenching)
For residual amounts in reaction flasks or small spills, a chemical quench is safer than disposing of reactive solutions directly.[1]
Quench Mechanism: The goal is to convert the reactive N-cyano species into inert byproducts (2-methylimidazole and urea/ammonium carbonate) before disposal.[1]
Step-by-Step Quenching Protocol:
-
Preparation : Work in a fume hood. Wear nitrile gloves, lab coat, and safety goggles.[1]
-
Dilution : Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM) if not already dissolved.[1]
-
Hydrolysis :
-
Verification : Check pH. Neutralize with Sodium Bicarbonate (
) if necessary to reach pH 7–8.[1] -
Separation :
-
Disposal :
Visualizing the Chemistry
Understanding the breakdown pathway builds trust in the safety of the quenching protocol.
Diagram 1: Hydrolysis Pathway of N-Cyanoimidazoles
This diagram illustrates why water/acid quenching renders the compound safer.[1]
Figure 1: The acid-catalyzed hydrolysis pathway converts the reactive N-cyano moiety into inert ammonia and carbon dioxide, leaving the stable 2-methylimidazole core.[1]
Diagram 2: Disposal Decision Logic
Follow this workflow to determine the correct disposal route.
Figure 2: Operational decision tree for segregating and treating waste streams.[1]
Emergency Procedures
Spill Cleanup (Solid)[1]
-
Evacuate & Ventilate : Ensure the area is well-ventilated.[1]
-
PPE : Wear double nitrile gloves, P95/N95 particulate respirator, and safety goggles.[1]
-
Dry Cleanup : Do not use water initially (avoids generating sticky, corrosive hydrolysis products on the floor).[1]
-
Sweep : Gently sweep into a sealable container using a dustpan.[1]
-
Decontaminate : Wipe the surface with 1M HCl followed by water and soap.[1] Dispose of wipes as solid hazardous waste.[1]
Accidental Exposure[1]
References
-
PubChem. (n.d.).[1] 2-Methyl-1H-imidazole-1-carbonitrile (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
Wu, Y.-Q. (2000).[1] 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795–797.[1] (Describes the reactivity and hydrolysis sensitivity of the N-cyanoimidazole class).
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General guidelines for disposing of reactive organic nitriles).
Sources
Personal protective equipment for handling 2-Methyl-1H-imidazole-1-carbonitrile
Topic: Personal protective equipment for handling 2-Methyl-1H-imidazole-1-carbonitrile Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Need-to-Know"
2-Methyl-1H-imidazole-1-carbonitrile (CAS: 113966-26-8) is not merely an organic building block; it is an electrophilic cyanating agent . Unlike stable nitriles (e.g., acetonitrile), this compound features an N-cyano bond that is chemically activated.
-
Primary Hazards: Severe Eye Damage (Category 1), Acute Toxicity (Oral/Dermal), and Moisture Sensitivity.
-
Critical Risk: Hydrolysis releases Hydrogen Cyanide (HCN) or cyanic acid equivalents under acidic conditions or upon contact with moisture.
-
Immediate Action: All handling must occur under anhydrous conditions. Standard nitrile gloves are insufficient for prolonged solution-phase contact.
Hazard Architecture & Causality
To select the correct PPE, you must understand the mechanism of injury. We do not wear PPE just to follow rules; we wear it to break specific chains of causality.
| Hazard Component | Mechanism of Action | Operational Implication |
| Imidazole Core | Corrosive Base: High pKa allows it to saponify fatty acids in cell membranes. | Eye Risk: Dust or splash will cause irreversible corneal damage (blindness) within seconds. |
| N-Cyano Moiety | Electrophile: Transfers the -CN group to nucleophiles (proteins, DNA). | Systemic Toxicity: Acts as a "pseudo-cyanide," potentially inhibiting cytochrome c oxidase if absorbed. |
| Hydrolytic Instability | Reaction with Water: | Inhalation Risk: Opening an old bottle in humid air can release invisible, toxic cyanide vapors. |
PPE Matrix: The Defense System
Standard laboratory PPE is the baseline. The following are specific upgrades required for this compound.
A. Hand Protection (Glove Selection)
Do not rely on single thin nitrile gloves. The N-cyano group enhances lipophilicity, potentially accelerating permeation through thin rubber.
| Task | Glove Configuration | Rationale |
| Weighing / Solid Handling | Double Nitrile (5 mil + 5 mil) | Provides a sacrificial outer layer against dust. Color contrast (e.g., Blue over White) highlights tears immediately. |
| Solution Phase (DCM/CHCl3) | Silver Shield® (Laminate) + Outer Nitrile | Chlorinated solvents (common for this reagent) permeate nitrile in <2 mins, carrying the toxin with them. Laminate is the only barrier. |
| Spill Cleanup | Butyl Rubber or Neoprene (Thick) | Mechanical durability against broken glass; superior resistance to cyanides in aqueous clean-up media. |
B. Eye & Face Protection [1][2]
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Prohibited: Safety glasses with side shields.
-
Reasoning: As a fine powder, the static charge can cause particles to "jump" around the balance. If this corrosive dust lands behind safety glasses, it reacts with eye moisture to cause immediate chemical burns.
C. Respiratory Protection
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with P100 (Particulate) AND OV/AG (Organic Vapor/Acid Gas) cartridges. The "Acid Gas" rating is critical for intercepting any evolved HCN.
Operational Protocol: Self-Validating Steps
This workflow is designed to prevent exposure and degrade the compound if a breach occurs.
Step 1: Pre-Work Setup
-
Quench Bath Preparation: Before opening the bottle, prepare a beaker of 10% aqueous bleach (Sodium Hypochlorite) adjusted to pH > 10 with NaOH.
-
Why? Bleach oxidizes cyanide; high pH prevents HCN gas evolution. This is your "fail-safe."
-
-
Clear the Hood: Remove all acids. Mixing this compound with acid is a lethal error (HCN generation).
Step 2: Weighing & Transfer
-
The "Submarine" Method: Do not weigh on an open bench.
-
Place the analytical balance inside the fume hood.
-
If the balance is external, use a secondary containment jar . Tare the vial inside the jar, move to the hood, add solid, close the jar, and return to the balance.
-
Validation: No dust is ever exposed to the open lab air.
-
Step 3: Reaction & Quenching
-
Anhydrous Handling: Use Schlenk technique or a glovebox if possible. Moisture degrades the reagent, lowering yield and increasing safety risk.
-
Decontamination: Immediately immerse spatulas and weigh boats into the Quench Bath (prepared in Step 1). Let soak for 24 hours before disposal.
Visualized Workflows (Graphviz)
Figure 1: Hierarchy of Exposure Control
This diagram illustrates the decision logic for handling N-cyanoimidazoles.
Caption: Operational logic flow distinguishing solid-state handling from high-risk solution-phase handling.
Figure 2: Emergency Response - Spill Decision Tree
Caption: Immediate response protocols for dry vs. liquid spills, emphasizing dust suppression and chemical neutralization.
Waste Disposal & Deactivation
Crucial Rule: Never dispose of this chemical in the "General Organic" waste stream if that stream contains acids.
-
Deactivation:
-
Treat waste with Sodium Hypochlorite (Bleach) or Calcium Hypochlorite at pH > 10.
-
Allow to stand for 24 hours.
-
Test for residual cyanide using Cyantesmo paper or equivalent.
-
-
Labeling:
-
Label clearly: "Contains Deactivated Cyanating Agents – High pH."
-
-
Segregation:
-
Keep separate from acidic waste streams (e.g., aqueous HCl, H2SO4) to prevent the formation of HCN gas in the waste drum.
-
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795–797.[3] (Establishes the reactivity profile and electrophilic nature).
-
Enamine Ltd. (2024). 1-Cyanoimidazole Safety Profile and Applications. (General handling for N-cyanoimidazoles).
-
Occupational Safety and Health Administration (OSHA). Cyanide Exposure and PPE Standards. 29 CFR 1910.132.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
